Sapindoside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sapindoside B is a natural product belonging to a class of chemical compounds called saponins. It can be isolated from various plants, including the leaves of Acanthopanax sieboldianus and the pericarps (fruit walls) of Sapindus delavayi [, ]. Scientific research into Sapindoside B is exploring its potential applications in several areas.

Antibacterial Activity

One promising area of research focuses on the antibacterial properties of Sapindoside B. Studies suggest that it may be effective against certain bacteria, including Cutibacterium acnes, a bacterium associated with acne vulgaris []. Research indicates that Sapindoside B, in combination with Sapindoside A (another saponin), may work synergistically to enhance their antibacterial effects by altering the bacterial cell membrane []. However, the exact mechanisms of action require further investigation.

Other Potential Applications

Limited research suggests Sapindoside B may have other potential applications. Some studies have investigated its role in inhibiting enzymes like CYP enzymes, which are involved in drug metabolism []. However, more research is needed to understand its efficacy and safety in this context.

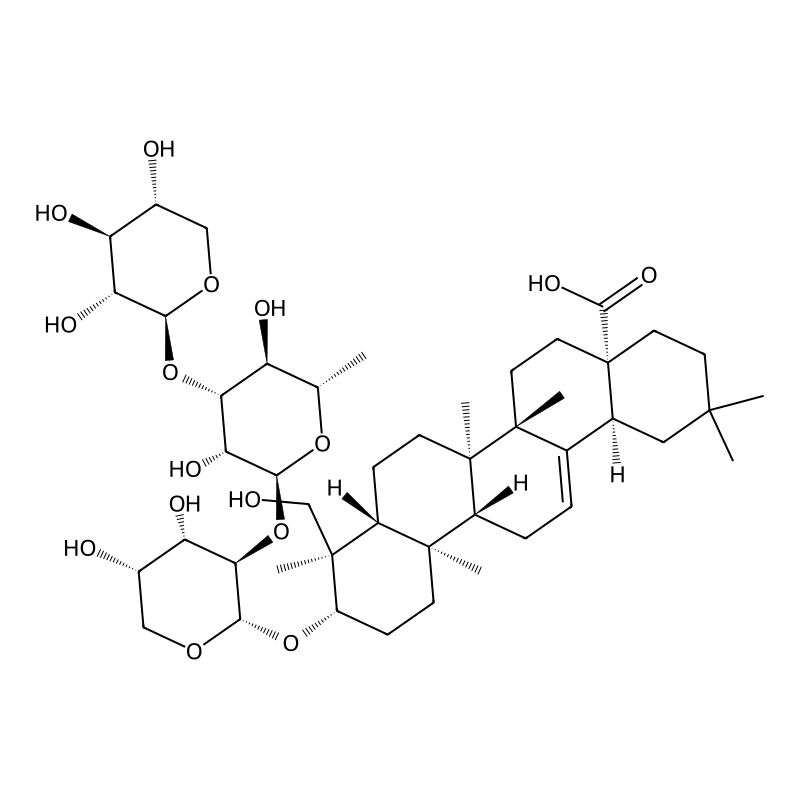

Sapindoside B is a saponin derived from the fruit of the soapberry tree, scientifically known as Sapindus mukorossi. It belongs to a larger class of compounds called triterpenoid saponins, characterized by their unique structure, which typically consists of a steroid or triterpenoid aglycone linked to one or more sugar moieties. Sapindoside B is one of several saponins isolated from Sapindus mukorossi, with its structure identified through techniques such as liquid chromatography and mass spectrometry. The compound exhibits a complex arrangement of sugars attached to a triterpenoid backbone, contributing to its diverse biological activities and potential applications in various fields, including medicine and agriculture .

The chemical behavior of Sapindoside B is largely influenced by its glycosidic bonds. These bonds can be hydrolyzed under acidic or enzymatic conditions, leading to the release of the aglycone and sugars. This hydrolysis can affect the compound's solubility and biological activity. Additionally, Sapindoside B can participate in various

Sapindoside B exhibits significant biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Studies have shown that it has potent antibacterial effects against various pathogens, including Cutibacterium acnes, which is associated with acne development. The compound has been found to disrupt biofilm formation and enhance the efficacy of other antimicrobial agents when used in combination . Furthermore, its ability to modulate immune responses makes it a candidate for therapeutic applications in inflammatory diseases .

The synthesis of Sapindoside B can be achieved through several methods:

- Extraction from Natural Sources: This involves isolating the compound from the fruit pericarp of Sapindus mukorossi using solvents like ethanol or n-butanol. The extraction process typically includes maceration followed by liquid-liquid partitioning to isolate saponins .

- Semi-synthetic Approaches: These methods involve modifying naturally derived saponins to enhance their biological activity or stability. For example, chemical modifications can be made to the sugar moieties or the aglycone structure to improve solubility or bioactivity .

- Biotechnological Methods: Utilizing microbial fermentation or enzymatic processes to produce Sapindoside B from simpler precursors is an emerging area of research that may offer sustainable production routes .

Sapindoside B has several applications across different fields:

- Pharmaceuticals: Due to its antimicrobial properties, it is explored as an active ingredient in topical formulations for treating skin infections and acne.

- Cosmetics: Its anti-inflammatory effects make it suitable for inclusion in skincare products aimed at reducing irritation and promoting skin health.

- Agriculture: The compound's antifungal properties suggest potential use as a natural pesticide or fungicide in agricultural practices .

Research has highlighted the synergistic effects of Sapindoside B when combined with other compounds, particularly Sapindoside A. Studies indicate that this combination enhances antibacterial activity against Cutibacterium acnes by altering membrane properties and fatty acid compositions of bacterial cells. This synergism suggests that these saponins could be developed into effective treatments for acne and other bacterial infections by leveraging their combined effects .

Several compounds share structural similarities with Sapindoside B, primarily within the class of saponins derived from Sapindus mukorossi. Notable examples include:

- Sapindoside A: Similar in structure but differs slightly in sugar composition; shows synergistic effects when combined with Sapindoside B.

- Sapindoside C: Contains a more complex sugar chain; exhibits different biological activities compared to Sapindoside B.

- Sapindoside D: A hexaoside that displays distinct pharmacological properties; used for comparative studies in efficacy against pathogens.

- Sapinmusaponins A & B: Derived from different parts of Sapindus mukorossi, these compounds have unique bioactivities that differentiate them from Sapindoside B.

Comparison TableCompound Structure Type Biological Activity Unique Features Sapindoside A Triterpenoid Saponin Antimicrobial Synergistic with Sapindoside B Sapindoside C Triterpenoid Saponin Varies (less studied) More complex sugar chain Sapindoside D Triterpenoid Saponin Antimicrobial Hexaosidic structure Sapinmusaponin A Dammarane-type Saponin Antifungal Derived from different plant parts Sapinmusaponin B Dammarane-type Saponin Antimicrobial Distinct pharmacological profile

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Sapindoside A | Triterpenoid Saponin | Antimicrobial | Synergistic with Sapindoside B |

| Sapindoside C | Triterpenoid Saponin | Varies (less studied) | More complex sugar chain |

| Sapindoside D | Triterpenoid Saponin | Antimicrobial | Hexaosidic structure |

| Sapinmusaponin A | Dammarane-type Saponin | Antifungal | Derived from different plant parts |

| Sapinmusaponin B | Dammarane-type Saponin | Antimicrobial | Distinct pharmacological profile |

Sapindoside B is a naturally occurring triterpenoid saponin with the molecular formula C46H74O16 [1] [2]. This compound has a molecular weight of 883.07 g/mol, as determined by various analytical techniques including mass spectrometry [3]. The elemental composition of Sapindoside B consists of 46 carbon atoms, 74 hydrogen atoms, and 16 oxygen atoms, which contribute to its complex structural framework and biological properties [5].

The carbon atoms in Sapindoside B are distributed between the aglycone (sapogenin) portion and the sugar moieties [3]. The hydrogen atoms are primarily associated with the carbon skeleton and hydroxyl groups present throughout the molecule [1]. The oxygen atoms are found in various functional groups including hydroxyl groups, carboxylic acid moieties, and glycosidic linkages that connect the sugar residues to the aglycone core [5] [2].

Sapindoside B belongs to the oleanane-type triterpenoid saponin class, characterized by a pentacyclic triterpene skeleton with specific substitution patterns [15]. The compound features a hederagenin-type aglycone core, which is a common structural feature among many bioactive saponins [16] [17].

Stereochemical Configuration

The stereochemical configuration of Sapindoside B is critical to its three-dimensional structure and biological activity [12]. The compound possesses multiple stereogenic centers, particularly within its oleanane-type triterpene skeleton and attached sugar moieties [15]. The aglycone portion of Sapindoside B is based on the hederagenin structure, which contains specific stereochemistry at various carbon positions [16].

The core structure of Sapindoside B features a 3β-hydroxy configuration at the C-3 position where the oligosaccharide chain is attached through a glycosidic linkage [15] [17]. The stereochemistry at this position is crucial for the proper orientation of the sugar chain in three-dimensional space [12]. Additionally, the compound contains a hydroxymethyl group at the C-23 position with defined stereochemistry that contributes to its overall conformation [19].

The oleanane skeleton of Sapindoside B contains a characteristic 12-ene double bond between C-12 and C-13, which creates a specific geometric configuration in the C ring of the pentacyclic structure [15] [16]. The stereochemistry at the ring junctions, particularly at positions C-5, C-9, C-10, C-14, and C-17, follows the typical configuration found in oleanane-type triterpenes, with most methyl groups adopting axial orientations [17] [19].

Glycosidic Linkages and Sugar Moieties

Sapindoside B contains a complex oligosaccharide chain attached to the aglycone core through specific glycosidic linkages [15]. The primary attachment point is at the C-3 position of the hederagenin aglycone, where a 3-O-glycosidic bond connects the first sugar unit [16] [17]. This connection represents an O-glycosidic bond, where the anomeric carbon of the sugar is linked to the oxygen atom of the hydroxyl group at C-3 of the aglycone [14].

The oligosaccharide portion of Sapindoside B consists of a tetrasaccharide chain with specific sugar units connected through defined glycosidic linkages [15] [17]. The complete sugar chain can be described as 3-O-[β-D-xylopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl]oxy-23-hydroxyolean-12-en-28-oic acid [15] [2]. This indicates that the first sugar attached to the aglycone is α-L-arabinopyranose, followed by α-L-rhamnopyranose connected through a (1→2) linkage, and finally β-D-xylopyranose attached via a (1→3) linkage [17].

The specific glycosidic linkages in Sapindoside B are:

- α-L-arabinopyranosyl unit connected to the C-3 hydroxyl group of hederagenin through an O-glycosidic bond [15] [17]

- α-L-rhamnopyranosyl unit linked to the C-2 position of arabinopyranose through a (1→2) glycosidic bond [15] [16]

- β-D-xylopyranosyl unit attached to the C-3 position of rhamnopyranose through a (1→3) glycosidic bond [15] [17]

The stereochemistry of these glycosidic linkages is crucial, with the α-configuration for the arabinopyranosyl and rhamnopyranosyl units, and the β-configuration for the xylopyranosyl unit [15] [17]. These specific anomeric configurations contribute significantly to the three-dimensional structure and biological properties of Sapindoside B [14] [20].

NMR Spectroscopy and Structural Elucidation

1H and 13C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the complete structure of Sapindoside B [11] [13]. Both proton (1H) and carbon (13C) NMR spectroscopy provide valuable information about the carbon skeleton, functional groups, and stereochemical configuration of this complex saponin [8].

The 1H NMR spectrum of Sapindoside B reveals characteristic signals that correspond to various structural features [11]. The spectrum typically shows signals for six tertiary methyl groups of the aglycone portion, appearing as singlets in the range of δ 0.93-1.24 ppm [11]. A distinctive signal at approximately δ 5.47 ppm (dd, J = 3.1, 3.4 Hz) corresponds to the olefinic proton at the C-12 position of the oleanane skeleton [11] [9].

The hydroxymethyl group at C-23 position shows characteristic signals at δ 3.88 and 4.20 (each 1H, both d, J = 10.7 Hz) [11]. The proton at the C-3 position, where the sugar chain is attached, typically appears as a multiplet at around δ 4.23 ppm [11] [9].

The 1H NMR signals for the sugar moieties in Sapindoside B include:

- The anomeric proton of α-L-arabinopyranose at approximately δ 5.05 ppm [11]

- The anomeric proton of α-L-rhamnopyranose at around δ 6.20 ppm [9]

- The anomeric proton of β-D-xylopyranose at approximately δ 5.30 ppm [9] [11]

The 13C NMR spectrum of Sapindoside B provides complementary information about the carbon framework [8] [11]. The spectrum shows signals for all 46 carbon atoms, including those from the pentacyclic triterpene skeleton and the attached sugar moieties [11]. Characteristic signals include the carbonyl carbon of the carboxylic acid group at C-28 (approximately δ 180 ppm), the olefinic carbons at C-12 and C-13 (around δ 122 and 144 ppm, respectively), and the oxygenated carbon at C-3 (approximately δ 89 ppm) [9] [11].

The anomeric carbon signals of the sugar units appear in the range of δ 95-105 ppm, with specific shifts for each sugar component [8] [11]. Other carbon signals from the sugar moieties typically appear in the range of δ 60-85 ppm, corresponding to the various hydroxylated carbon atoms in the sugar rings [11] [9].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometry has been crucial in confirming the molecular weight and structural features of Sapindoside B through characteristic fragmentation patterns [10] [13]. Various ionization techniques, including Fast Atom Bombardment (FAB), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), have been employed to analyze this compound [10] [11].

The mass spectrum of Sapindoside B typically shows a molecular ion peak at m/z 883 corresponding to [M+H]+ or at m/z 905 for [M+Na]+, confirming its molecular weight of 883.07 [11] [19]. In negative ion mode, a peak at m/z 881 corresponding to [M-H]- may be observed [10].

The fragmentation pattern of Sapindoside B provides valuable structural information, particularly regarding the sequential loss of sugar units from the oligosaccharide chain [10] [13]. Characteristic fragmentation involves the cleavage of glycosidic bonds, resulting in the sequential loss of sugar moieties [10]. The primary fragmentation pathway typically begins with the loss of the terminal xylopyranosyl unit (132 mass units), followed by the rhamnopyranosyl unit (146 mass units), and finally the arabinopyranosyl unit (132 mass units) [10] [11].

Cross-ring fragmentation patterns in the mass spectra provide additional information about the linkage positions between sugar units [10]. These fragments, often designated as A-type ions, result from the cleavage of two bonds within a sugar ring and can help determine the positions of glycosidic linkages [10] [13].

The aglycone fragment, corresponding to hederagenin, typically appears at m/z 473 [M+H]+ or m/z 471 [M-H]-, depending on the ionization mode [11] [19]. This fragment results from the complete loss of the oligosaccharide chain and serves as a diagnostic ion for confirming the aglycone portion of Sapindoside B [10] [11].